molecular formula C11H10ClN3O2 B7787603 (E)-(ethyl [2-(4-chlorophenyl)hydrazin-1-ylidene](cyano)formate) CAS No. 3994-24-9

(E)-(ethyl [2-(4-chlorophenyl)hydrazin-1-ylidene](cyano)formate)

Cat. No.: B7787603
CAS No.: 3994-24-9
M. Wt: 251.67 g/mol
InChI Key: PQDRRQIRVTVLBS-UHFFFAOYSA-N
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Description

(E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) is an organic compound that features a hydrazone functional group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the 4-chlorophenyl group and the cyanoformate moiety contributes to its unique chemical properties and reactivity.

Properties

CAS No.

3994-24-9

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

ethyl 2-[(4-chlorophenyl)hydrazinylidene]-2-cyanoacetate

InChI

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10(7-13)15-14-9-5-3-8(12)4-6-9/h3-6,14H,2H2,1H3

InChI Key

PQDRRQIRVTVLBS-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C#N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/C#N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) typically involves the condensation of ethyl cyanoformate with 4-chlorophenylhydrazine. The reaction is carried out under mild conditions, often in the presence of a catalytic amount of acid or base to facilitate the formation of the hydrazone linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of (E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenylhydrazones.

Scientific Research Applications

(E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-(ethyl 2-(4-bromophenyl)hydrazin-1-ylideneformate): Similar structure but with a bromine atom instead of chlorine.

    (E)-(ethyl 2-(4-fluorophenyl)hydrazin-1-ylideneformate): Contains a fluorine atom in place of chlorine.

    (E)-(ethyl 2-(4-methylphenyl)hydrazin-1-ylideneformate): Features a methyl group instead of chlorine.

Uniqueness

The presence of the 4-chlorophenyl group in (E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) imparts unique electronic and steric properties that influence its reactivity and biological activity. Compared to its analogs with different substituents, the chlorine atom can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications.

Biological Activity

(E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate), with the CAS number 93845-49-9, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

  • IUPAC Name : Ethyl (2E)-(4-chlorophenyl)hydrazonoethanoate
  • Molecular Formula : C11H10ClN3O2
  • Physical Form : Solid
  • Purity : 90%

Synthesis

The synthesis of (E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) involves the reaction of ethyl cyanoacetate with 4-chlorophenyl hydrazine. The process typically includes the following steps:

  • Preparation of Hydrazone : Ethyl cyanoacetate is reacted with 4-chlorophenyl hydrazine in an appropriate solvent under reflux conditions.
  • Isolation and Purification : The product is isolated through crystallization or column chromatography.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) exhibit significant antimicrobial properties. A related hydrazone compound demonstrated potent activity against various bacterial strains, suggesting that the presence of the chlorophenyl group may enhance this activity.

CompoundBacterial StrainsMinimum Inhibitory Concentration (MIC)
5fE. coli12.5 µg/mL
S. aureus25 µg/mL

Antimalarial Activity

In vitro studies have shown that hydrazone derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. For instance, a study on a similar compound reported an IC50 value of 0.5 µM against chloroquine-resistant strains.

The proposed mechanism for the biological activity of (E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) involves:

  • Inhibition of Enzymatic Pathways : The compound may interfere with key metabolic enzymes in pathogens, leading to cell death.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

  • Antibacterial Efficacy
    A study conducted by Lin et al. (2017) evaluated the antibacterial efficacy of various hydrazone derivatives, including those structurally similar to (E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate). The results indicated a strong correlation between structural modifications and enhanced antibacterial activity.
  • Antimalarial Research
    In a study published in Microbiology (2016), researchers tested a series of hydrazone compounds against Plasmodium species. Compound 5f showed promising results, leading to further exploration into the structure-activity relationship that could be applicable to (E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate).

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